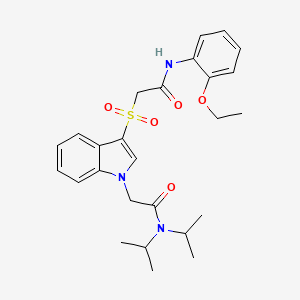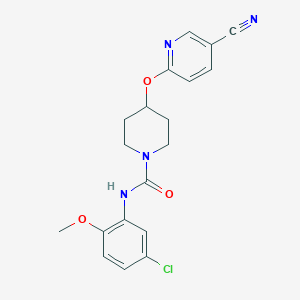
N-(5-chloro-2-methoxyphenyl)-4-((5-cyanopyridin-2-yl)oxy)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis of compounds closely related to "N-(5-chloro-2-methoxyphenyl)-4-((5-cyanopyridin-2-yl)oxy)piperidine-1-carboxamide" involves multi-step chemical reactions, starting from specific precursors. For instance, a compound with a similar structure was synthesized through the nucleophilic displacement of a bromide in the pyrazole ring with fluoride, demonstrating the feasibility of introducing fluorine into complex molecules for potential use in PET radiotracers (Katoch-Rouse et al., 2003). Such methodologies highlight the intricate processes required to synthesize these compounds, often involving selective reactions and conditions tailored to preserve the integrity of functional groups while introducing new ones.
Molecular Structure Analysis
The molecular structure of compounds similar to the one is characterized by X-ray diffraction and spectroscopic methods, providing insights into their conformation and electronic properties. A study focused on the structural and conformational analysis of a solvated compound closely related, offering detailed information on the molecular geometry and interactions within the crystal lattice, which can influence the compound's reactivity and stability (Banerjee et al., 2002).
Chemical Reactions and Properties
Chemical properties of these compounds are influenced by their functional groups, leading to a variety of reactions. For example, the presence of a piperidine moiety and a carboxamide group may allow for nucleophilic substitutions, electrophilic additions, and other reactions central to modifying the compound or contributing to its biological activity. The synthesis process itself, involving steps like nucleophilic fluorination, highlights the compound's reactivity towards specific reagents (Katoch-Rouse et al., 2003).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in different environments and applications. These properties are often determined through crystallography and solubility tests, providing essential data for handling and applying the compound in various contexts.
Chemical Properties Analysis
The chemical properties include reactivity, stability, and interactions with other molecules. These aspects are fundamental to predicting how the compound behaves under different chemical conditions and its potential for further chemical modifications. Studies on related compounds have shown a range of activities, including potential as radioligands for PET imaging, which underscores the importance of functional groups and molecular architecture in defining chemical properties (Katoch-Rouse et al., 2003).
Aplicaciones Científicas De Investigación
Radioligand Development
N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides, related to N-(5-chloro-2-methoxyphenyl)-4-((5-cyanopyridin-2-yl)oxy)piperidine-1-carboxamide, have been developed as PET (Positron Emission Tomography) tracers. These compounds show potential for in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders due to their high brain uptake and stability (García et al., 2014).
Receptor Studies
WAY-100635, a compound with structural similarities, has been identified as a potent and selective 5-HT1A receptor antagonist. It is useful in studying the effects of serotonin on neuronal firing, contributing to a better understanding of neurotransmitter dynamics in the brain (Craven et al., 1994).
Serotonin Receptor Agonism
Compounds structurally related to N-(5-chloro-2-methoxyphenyl)-4-((5-cyanopyridin-2-yl)oxy)piperidine-1-carboxamide, such as 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamides, have shown properties of serotonin 4 receptor agonism. This agonism can potentially enhance gastrointestinal motility, presenting a novel approach for prokinetic agents with reduced side effects (Sonda et al., 2004).
Cannabinoid Receptor Modulation
The chemical structure of N-(5-chloro-2-methoxyphenyl)-4-((5-cyanopyridin-2-yl)oxy)piperidine-1-carboxamide is similar to compounds that have been investigated for their role as cannabinoid receptor (CB1) allosteric modulators. These modulators have implications in studying cannabinoid receptor dynamics and potential therapeutic applications (Khurana et al., 2014).
Analgesic Activity Research
Compounds with structural resemblance have been explored for their analgesic activity, contributing to the development of new pain management therapies. These studies advance the understanding of how structural modifications can influence the pharmacological profile and tolerability of these compounds (Nie et al., 2020).
Propiedades
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-(5-cyanopyridin-2-yl)oxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O3/c1-26-17-4-3-14(20)10-16(17)23-19(25)24-8-6-15(7-9-24)27-18-5-2-13(11-21)12-22-18/h2-5,10,12,15H,6-9H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJINZVJDBRREHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)N2CCC(CC2)OC3=NC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-4-((5-cyanopyridin-2-yl)oxy)piperidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2493574.png)
![8-(Cyclohexanecarbonyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2493575.png)
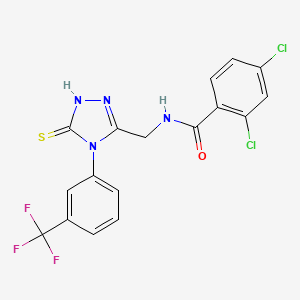

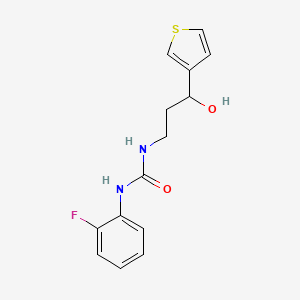

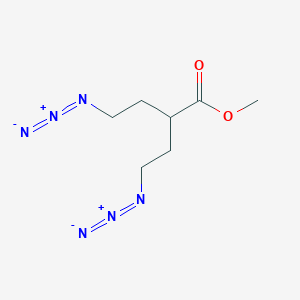
![3-[(4-Chlorophenyl)methylsulfanyl]-6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2493586.png)

![Tert-butyl 2-(2-chloropyrimidine-5-carbonyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B2493589.png)
![8-(2-((3-chloro-4-methylphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2493591.png)
![N-[3-[(3-Oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)methyl]phenyl]prop-2-enamide](/img/structure/B2493592.png)
